molecular formula C17H18FNO B4195367 3-fluoro-N-(1-phenylbutan-2-yl)benzamide

3-fluoro-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4195367
M. Wt: 271.33 g/mol
InChI Key: LJXYTXMEROHGOQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-phenylbutan-2-yl)benzamide is an organic compound that features a benzamide core with a fluorine atom attached to the benzene ring and a benzylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzylpropylamine Intermediate: This can be achieved by the reductive amination of benzylamine with propionaldehyde using a reducing agent such as sodium cyanoborohydride.

    Acylation Reaction: The benzylpropylamine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: N-(1-benzylpropyl)-3-fluoroaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-phenylbutan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpropyl)-3-chlorobenzamide
  • N-(1-benzylpropyl)-3-bromobenzamide
  • N-(1-benzylpropyl)-3-iodobenzamide

Uniqueness

3-fluoro-N-(1-phenylbutan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

3-fluoro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-16(11-13-7-4-3-5-8-13)19-17(20)14-9-6-10-15(18)12-14/h3-10,12,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXYTXMEROHGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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